![molecular formula C11H20O3Si B14471164 Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- CAS No. 71808-68-9](/img/structure/B14471164.png)
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-: is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- typically involves the reaction of a cyclopentadienyl derivative with a suitable silane precursor. One common method is the hydrosilylation reaction, where a cyclopentadienylpropene reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of fixed bed reactors with supported catalysts can also enhance the efficiency of the process. The choice of catalyst and reaction conditions is crucial to optimize the production and minimize by-products.
化学反应分析
Types of Reactions
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
作用机制
The mechanism by which Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- exerts its effects involves the interaction of the silicon atom with various molecular targets. The methoxy groups can undergo hydrolysis to form silanol groups, which can then participate in condensation reactions to form siloxane bonds. These reactions are crucial for the compound’s ability to modify surfaces and enhance material properties.
相似化合物的比较
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to a silicon atom. It is commonly used in the production of silicone materials.
Cyclopentadienyltris(dimethylamino)zirconium(IV): A compound with a cyclopentadienyl group and three dimethylamino groups attached to a zirconium atom.
Uniqueness
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- is unique due to the presence of both a cyclopentadienyl group and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications, particularly in materials science and surface modification.
属性
CAS 编号 |
71808-68-9 |
|---|---|
分子式 |
C11H20O3Si |
分子量 |
228.36 g/mol |
IUPAC 名称 |
3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8,11H,6,9-10H2,1-3H3 |
InChI 键 |
RJBMHACAOZWSRH-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCC1C=CC=C1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


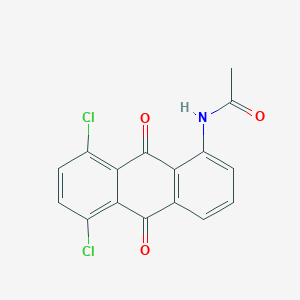
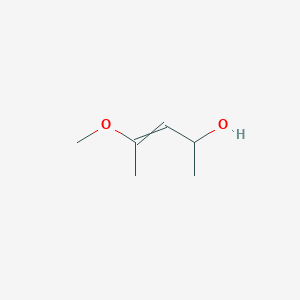
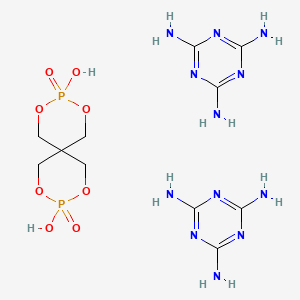
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

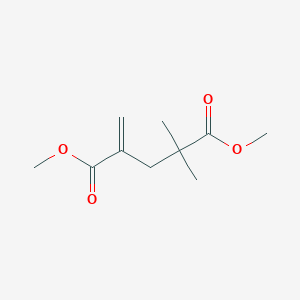
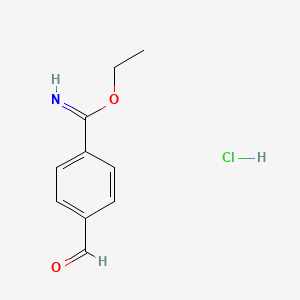

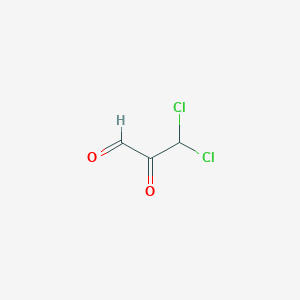
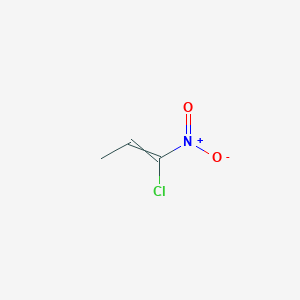
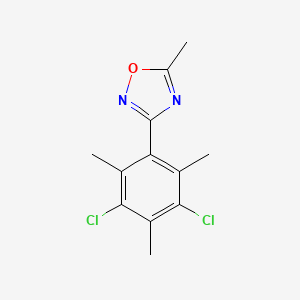
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
